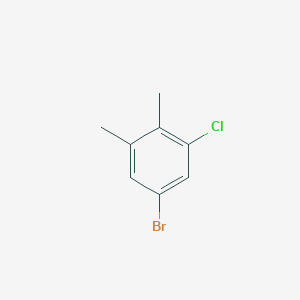
5-Bromo-1-chloro-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-2,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-2,3-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the electrophile: Br2 reacts with FeBr3 to form the bromine cation (Br+).
Electrophilic attack: The bromine cation attacks the benzene ring at the position ortho to the chlorine substituent, leading to the formation of the brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine substituents can be replaced by other groups through nucleophilic aromatic substitution.
Oxidation reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction reactions: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 5-bromo-1-chloro-2,3-dimethylbenzoic acid.
Reduction: Formation of 2,3-dimethylbenzene.
Scientific Research Applications
5-Bromo-1-chloro-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-1,3-dimethylbenzene
- 1-Bromo-3,5-dimethylbenzene
- 1-Chloro-3,5-dimethylbenzene
Uniqueness
5-Bromo-1-chloro-2,3-dimethylbenzene is unique due to the specific positions of the substituents on the benzene ring, which influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms, along with two methyl groups, provides a distinct set of chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H8BrCl |
|---|---|
Molecular Weight |
219.50 g/mol |
IUPAC Name |
5-bromo-1-chloro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 |
InChI Key |
ZPCCBIVNFUTPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















